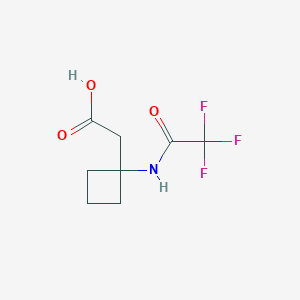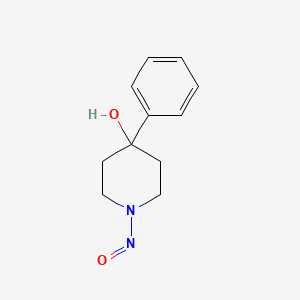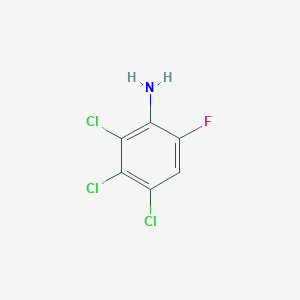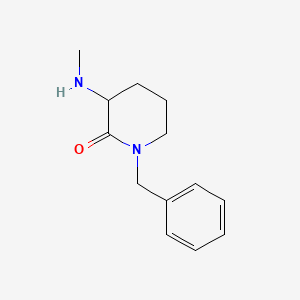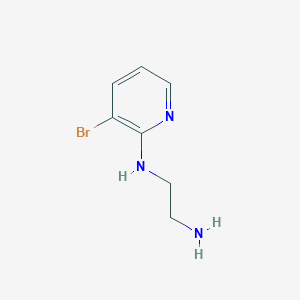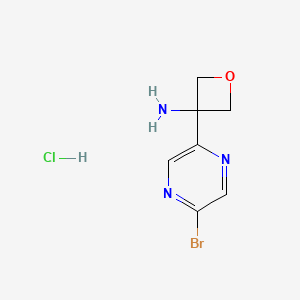
3-(5-Bromopyrazin-2-yl)oxetan-3-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-Bromopyrazin-2-yl)oxetan-3-amine hydrochloride is a chemical compound with the molecular formula C7H9BrClN3O It is a derivative of oxetane and pyrazine, featuring a bromine atom at the 5-position of the pyrazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Bromopyrazin-2-yl)oxetan-3-amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5-bromopyrazine and oxetane derivatives.
Coupling Reaction: A palladium-catalyzed cross-coupling reaction is employed to combine the 5-bromopyrazine with an oxetane derivative. This reaction is carried out under controlled conditions, often involving the use of a base and a solvent such as dimethylformamide (DMF).
Hydrochloride Formation: The final step involves the conversion of the amine group to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
3-(5-Bromopyrazin-2-yl)oxetan-3-amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen and bromine atoms.
Coupling Reactions: The compound can participate in coupling reactions, forming new carbon-carbon or carbon-nitrogen bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a polar aprotic solvent and a base.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions.
Coupling Reactions: Palladium catalysts, bases, and solvents like DMF or toluene are commonly used.
Major Products Formed
Substitution Reactions: Products include derivatives with various functional groups replacing the bromine atom.
Oxidation and Reduction: Products include oxidized or reduced forms of the original compound.
Coupling Reactions: Products include larger molecules formed by the coupling of this compound with other compounds.
Wissenschaftliche Forschungsanwendungen
3-(5-Bromopyrazin-2-yl)oxetan-3-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: The compound is used in the development of new materials and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of 3-(5-Bromopyrazin-2-yl)oxetan-3-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(5-Bromopyridin-2-yl)oxetan-3-amine hydrochloride
- 2-Amino-5-bromopyrazine
Comparison
3-(5-Bromopyrazin-2-yl)oxetan-3-amine hydrochloride is unique due to its specific substitution pattern and the presence of both oxetane and pyrazine rings. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C7H9BrClN3O |
|---|---|
Molekulargewicht |
266.52 g/mol |
IUPAC-Name |
3-(5-bromopyrazin-2-yl)oxetan-3-amine;hydrochloride |
InChI |
InChI=1S/C7H8BrN3O.ClH/c8-6-2-10-5(1-11-6)7(9)3-12-4-7;/h1-2H,3-4,9H2;1H |
InChI-Schlüssel |
CPCVVOJBYYHWFO-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CO1)(C2=CN=C(C=N2)Br)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


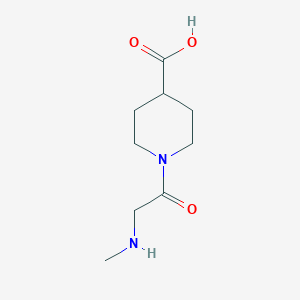
![N-[1-(aminomethyl)cyclohexyl]-2-[(4-methylphenyl)formamido]acetamide hydrochloride](/img/structure/B13500037.png)
![4-Methyl-2-[[[(2-propen-1-yloxy)carbonyl]amino]methyl]-5-thiazolecarboxylic acid](/img/structure/B13500039.png)
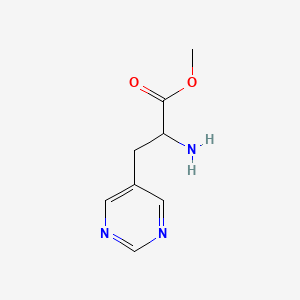
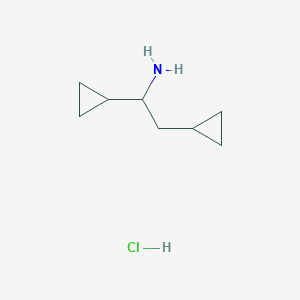
![tert-butyl N-[2-(3-hydroxyazetidin-3-yl)-2-methylpropyl]carbamate](/img/structure/B13500061.png)
